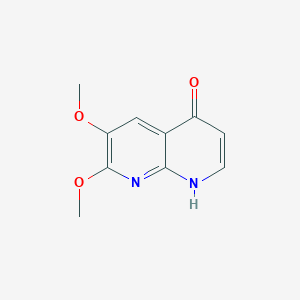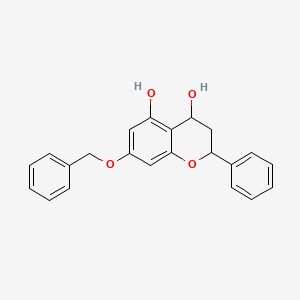
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol typically involves multiple steps, starting from readily available precursors. One common method involves the use of a benzyl ether protecting group, which is introduced through a reaction with benzyl alcohol. The key steps in the synthesis include:
Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a phenolic compound and an appropriate aldehyde or ketone.
Introduction of the Benzyloxy Group: This step involves the reaction of the intermediate with benzyl alcohol under acidic or basic conditions to form the benzyloxy ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as alkoxides or amines under basic conditions
Major Products
Oxidation: Quinones or hydroxylated derivatives
Reduction: Dihydro derivatives
Substitution: Various substituted benzopyran derivatives
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways, such as monoamine oxidase (MAO) or cholinesterases.
Signal Transduction Modulation: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Benzyloxy-2H-chromen-2-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin Derivatives: Known for their diverse pharmacological properties, including anticoagulant and antimicrobial effects.
Benzofuran Derivatives: Studied for their potential therapeutic applications in various diseases.
Uniqueness
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy and hydroxyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
61080-82-8 |
|---|---|
Molekularformel |
C22H20O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-phenyl-7-phenylmethoxy-3,4-dihydro-2H-chromene-4,5-diol |
InChI |
InChI=1S/C22H20O4/c23-18-11-17(25-14-15-7-3-1-4-8-15)12-21-22(18)19(24)13-20(26-21)16-9-5-2-6-10-16/h1-12,19-20,23-24H,13-14H2 |
InChI-Schlüssel |
BVWRMDFIGAMEPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C=C(C=C2OC1C3=CC=CC=C3)OCC4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


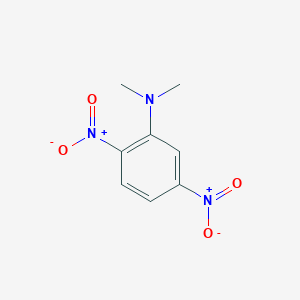
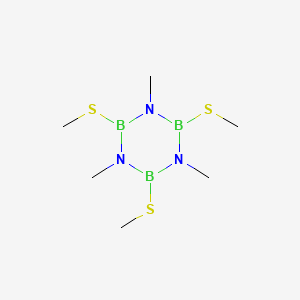
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)
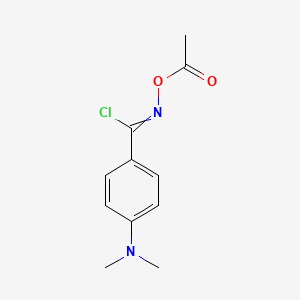
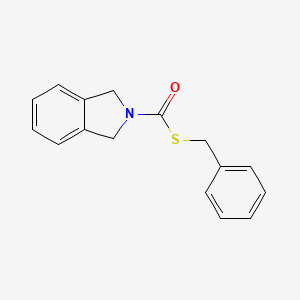
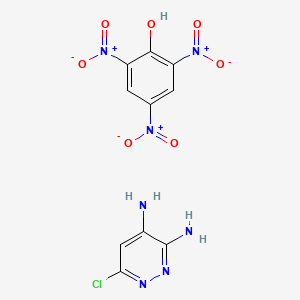
![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
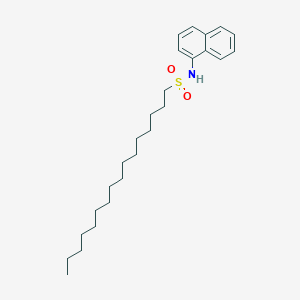
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
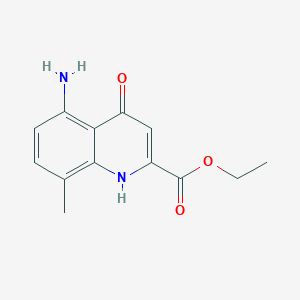
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)
